5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-
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Overview
Description
5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- is a chemical compound with the molecular formula C13H14N2O2 It is known for its unique structure, which includes an isoxazole ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- typically involves the reaction of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with N-(2,6-dimethylphenyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred under an inert atmosphere, typically argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Known for its use as a local anesthetic.
5-Methyl-3-phenylisoxazole-4-carboxamide: Shares a similar isoxazole structure but with different substituents.
Uniqueness
5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- is unique due to its specific combination of the isoxazole ring and the N-(2,6-dimethylphenyl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
145441-08-3 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-12(15)10-6-7-13-16-10/h3-7H,1-2H3,(H,14,15) |
InChI Key |
RLTVQTBCVWIEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=NO2 |
Origin of Product |
United States |
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